

Application Note: Measuring Heavy Metal Excretion Following a DMPS Challenge Using ICP-MS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

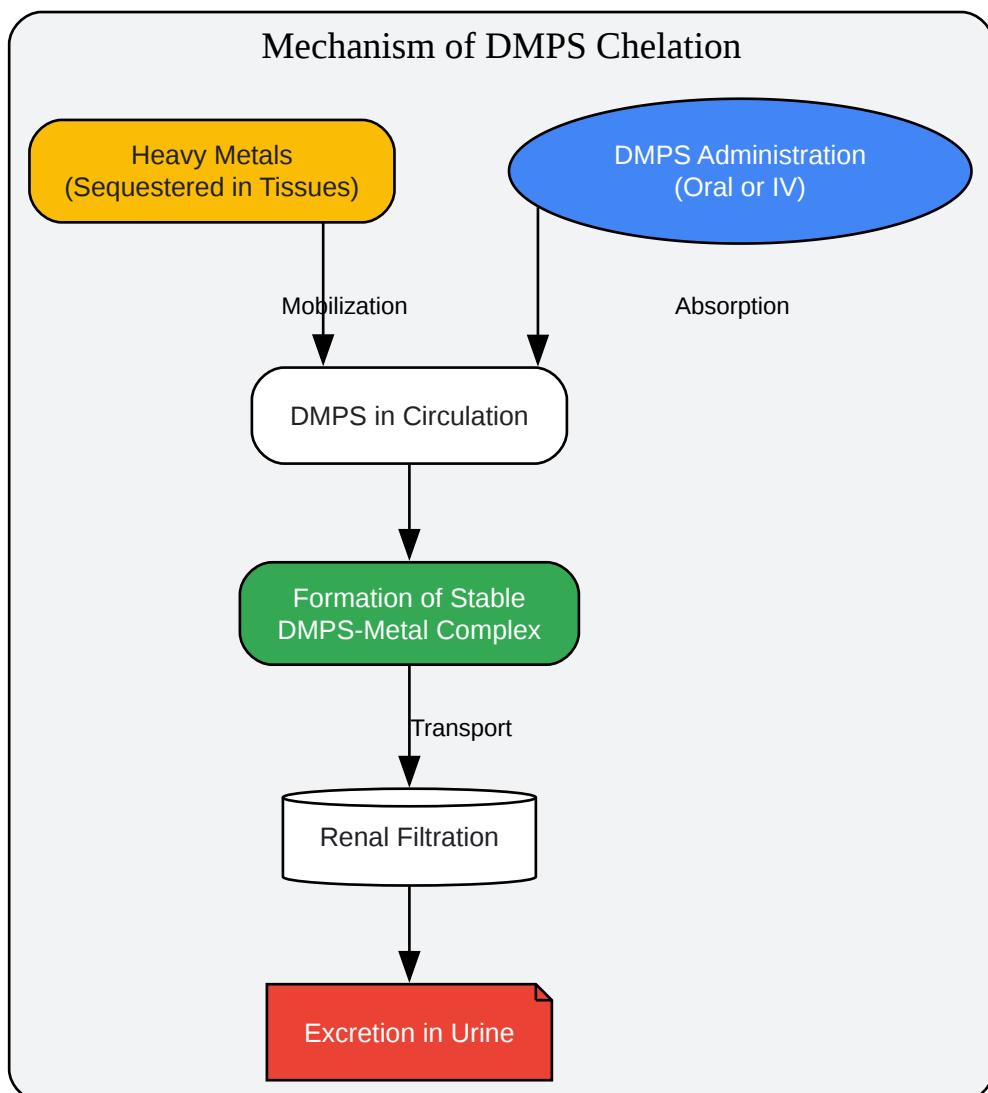
	Sodium 2,3-
Compound Name:	<i>dimercaptopropanesulfonate monohydrate</i>
Cat. No.:	B010678

[Get Quote](#)

Abstract: The assessment of an individual's total body burden of toxic heavy metals presents a significant analytical challenge, as baseline urine or blood levels often reflect only recent exposure, not long-term tissue accumulation. A "challenge" or "provocation" test, utilizing a chelating agent such as 2,3-Dimercapto-1-propanesulfonic acid (DMPS), is a widely used method to mobilize these sequestered metals for urinary excretion. This application note provides a comprehensive guide for researchers, clinicians, and drug development professionals on the principles and execution of a DMPS challenge test, coupled with a robust, validated protocol for the subsequent quantification of excreted heavy metals using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Introduction to Chelation and Heavy Metal Body Burden

Chronic exposure to heavy metals like mercury (Hg), lead (Pb), and arsenic (As) can lead to their accumulation in various body tissues, contributing to a range of health issues.^{[1][2]} Chelation therapy is a medical procedure that involves the administration of chelating agents to bind and remove these toxic metals from the body.^{[3][4]} DMPS is a water-soluble dithiol compound with a strong affinity for mercury and other heavy metals, forming stable, water-soluble complexes that are efficiently excreted by the kidneys.^{[4][5][6]}


A DMPS challenge test is a diagnostic tool used to estimate the body's burden of these metals. By comparing the concentration of metals in urine before and after DMPS administration, one can infer the extent of metal mobilization from tissue stores.^[7] For this application, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the analytical technique of choice due to its exceptional sensitivity, multi-element detection capabilities, and ability to measure elements at trace levels in complex biological matrices like urine.^{[8][9][10]}

Section 1: The DMPS Challenge - Mechanism and Clinical Protocol

Mechanism of Action and Pharmacokinetics

DMPS contains two sulfhydryl (-SH) groups that act as a "claw" (from the Greek chele) to bind divalent metal ions.^[4] The resulting DMPS-metal complex is hydrophilic, preventing reabsorption in the kidneys and promoting its elimination via urine.^{[5][11]}

Understanding the pharmacokinetics of DMPS is crucial for designing an effective collection protocol. After oral administration, DMPS has a bioavailability of approximately 45-60%.^{[7][12]} Peak urinary excretion of DMPS and the mobilized metals typically occurs between 2 to 4 hours after administration.^[7] Within about 6 hours, the vast majority of the mobilized metals are excreted, making this the standard collection window for provocation tests.^{[3][7][12][13]}

[Click to download full resolution via product page](#)

Caption: Mechanism of DMPS heavy metal chelation and excretion.

Protocol 1: DMPS Provocation Urine Collection

This protocol outlines the necessary steps for patient preparation and sample collection to ensure the integrity of the test.

1. Patient Preparation (Pre-Collection):

- Dietary Restrictions: The patient should abstain from all fish and seafood for at least 48 hours, and preferably one week, prior to the test to avoid artificially elevating baseline

arsenic and mercury levels.[7][14][15]

- Supplements: Withhold multi-mineral and vitamin supplements for 24 hours before and during the collection period, as some may contain trace metals.[7][11]
- Fasting: For oral DMPS administration, the patient should fast for approximately 8 hours to ensure optimal absorption.[7] Water consumption is encouraged.

2. Baseline (Pre-Provocation) Sample Collection:

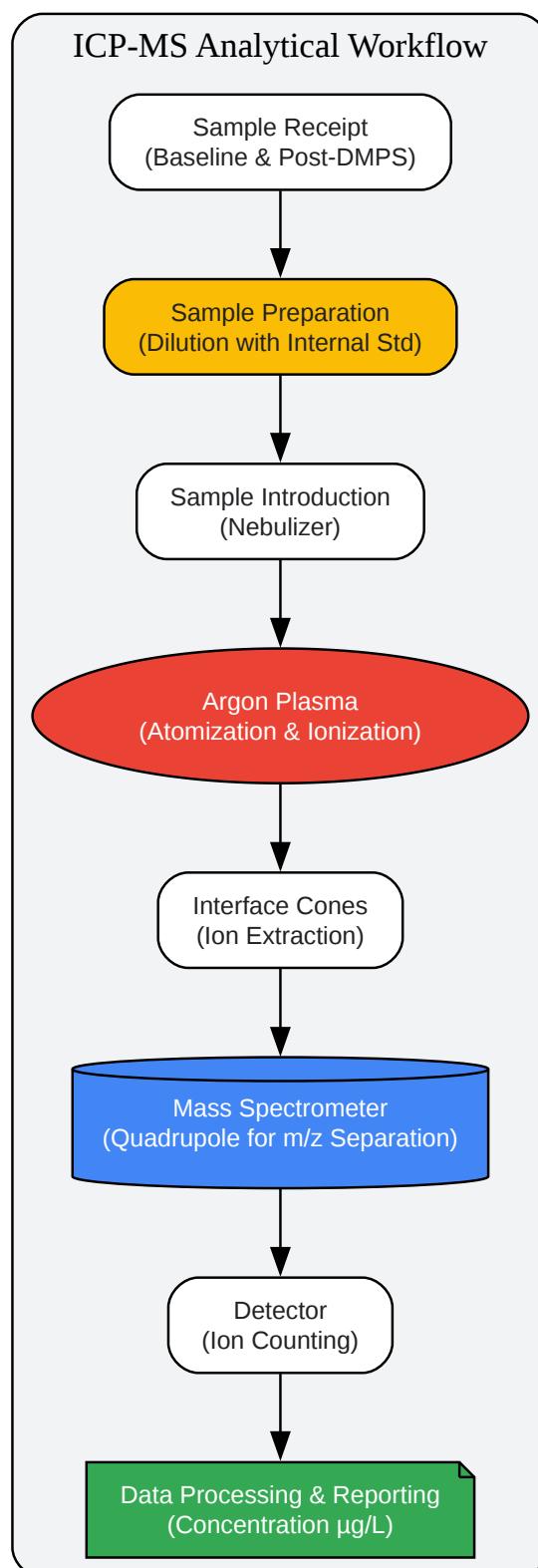
- Upon waking on the day of the test, the patient should collect a first-morning mid-stream urine sample into a designated trace-metal-free collection container.[7]
- This container must be clearly labeled as "Baseline" or "Pre-DMPS," along with the patient's name and the date/time of collection. This sample is critical for differentiating chronic body burden from recent acute exposure.[7][11]

3. DMPS Administration:

- The patient should completely empty their bladder and discard the urine.[7] The official time for the start of the post-provocation collection begins now.
- Administer DMPS under clinical supervision. Common dosages are:
 - Oral: 10 mg/kg of body weight (not to exceed 500 mg).[7][16]
 - Intravenous (IV): 3-5 mg/kg of body weight (not to exceed 250 mg), infused slowly over 10-15 minutes.[7]

4. Post-Provocation Sample Collection:

- Collect all urine for the next 6 hours in a large, trace-metal-free collection container.[7][13] Emphasize to the patient that every void during this period must be collected to ensure accurate total excretion calculation.
- Encourage the patient to drink purified water (0.5–1.0 liters) during the collection period to ensure adequate urine flow.[7]


- At the end of the 6-hour period, the patient should make a final attempt to void and add this to the collection.

5. Sample Processing and Shipment:

- Record the total volume of the 6-hour urine collection on the laboratory requisition form.[16]
- Mix the entire collection well by inverting the container several times.
- Transfer a 60 mL aliquot into a smaller, clearly labeled transport vial. Label as "Post-DMPS" with patient details, total volume, and collection start/end times.
- Both the "Baseline" and "Post-DMPS" samples should be refrigerated or frozen according to the analytical laboratory's specifications and shipped on cold packs.[14][15]

Section 2: Analytical Methodology with ICP-MS

Upon receipt at the laboratory, the urine samples are prepared for analysis by ICP-MS.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for ICP-MS analysis of urine samples.

Protocol 2: Sample Preparation and ICP-MS Analysis

1. Sample Preparation (Dilute-and-Shoot):

- Thaw frozen urine samples and allow them to reach room temperature. Vortex to ensure homogeneity.[\[17\]](#)
- The most common and efficient method for urine is "dilute-and-shoot," which minimizes sample handling and potential contamination.[\[17\]](#)[\[18\]](#)
- Perform a 1:10 dilution by adding 1 mL of urine to 9 mL of a specialized diluent in a trace-metal-free autosampler tube.
- The diluent should contain:
 - 2% High-Purity Nitric Acid: To stabilize the metals in solution and keep them from adhering to container walls.[\[17\]](#)[\[19\]](#)
 - Internal Standards (IS): A mix of elements not typically found in urine (e.g., Rhodium, Iridium, Terbium) at a known concentration (e.g., 5 µg/L). The IS corrects for instrument drift and signal suppression or enhancement caused by the urine matrix.[\[17\]](#)[\[20\]](#)
 - Wetting Agent: A small amount of Triton X-100 (e.g., 0.05%) can improve nebulization and rinse-out, especially for mercury.[\[18\]](#)[\[21\]](#)

2. ICP-MS Instrumentation and Analysis:

- Instrument Calibration: Calibrate the ICP-MS using a series of multi-element standards prepared in a matrix that mimics diluted urine (matrix-matching) to account for matrix effects.[\[18\]](#)[\[21\]](#) A typical calibration range is 0.1 to 100 µg/L.
- Instrumental Parameters: Utilize optimized parameters for robust plasma conditions and minimal oxide formation.

Parameter	Typical Setting	Causality/Rationale
RF Power	1550 W	Ensures complete atomization and ionization of analytes in the robust urine matrix.
Plasma Gas Flow	15 L/min	Sustains a stable argon plasma.
Nebulizer Gas Flow	~1.0 L/min	Controls the efficiency of aerosol generation and transport to the plasma.
Collision/Reaction Gas	Helium @ ~5 mL/min	Used in the collision cell to remove polyatomic interferences via Kinetic Energy Discrimination (KED). [22]
Dwell Time	10-50 ms per isotope	The time spent measuring each isotope; balances signal stability with analysis speed.

- Managing Interferences: The urine matrix is complex and can cause significant spectral interferences. A collision/reaction cell is essential for accurate results.[\[22\]](#)[\[23\]](#)

Analyte (Isotope)	Potential Polyatomic Interference	Mitigation Strategy
Arsenic (As-75)	$40\text{Ar}35\text{Cl}^+$	Use of Helium or Hydrogen in the collision/reaction cell to remove the ArCl^+ ion, which also has a mass of 75.[23]
Cadmium (Cd-111)	$95\text{Mo}16\text{O}^+$	Monitor a non-interfered Molybdenum isotope and apply a mathematical correction equation, or use reaction gases.[18][21]
Chromium (Cr-52)	$40\text{Ar}12\text{C}^+$	Use of Helium collision mode.
Selenium (Se-78)	$40\text{Ar}38\text{Ar}^+$	Use of Helium collision mode to separate the analyte from the argon dimer.

Section 3: Ensuring Data Integrity and Trustworthiness

A robust quality control (QC) system is the foundation of trustworthy data in a clinical or research setting.

1. Calibration and Internal Standardization:

- The calibration curve must demonstrate linearity across the analytical range, with a correlation coefficient (r^2) > 0.999 .
- The internal standard signal should be monitored throughout the analytical run. A significant deviation ($>20\text{-}30\%$) in a sample may indicate excessive matrix suppression, requiring further dilution.[18][21]

2. Quality Control Samples:

- Method Blanks: A sample of the diluent is run periodically to ensure there is no contamination from the analytical system.[19]
- Spiked Samples (Accuracy): A known amount of the target metals is added to a real urine sample and analyzed. The recovery should typically be within 85-115% to demonstrate the method's accuracy.
- Certified Reference Materials (CRMs): This is the most critical QC step. Analyzing a urine CRM from a national metrology institute (e.g., NIST SRM 2670a or 2668) provides an independent verification of the entire method's accuracy and traceability.[24][25] The measured values must fall within the certified range for the data to be considered valid.

3. Method Validation:

- Before implementation, the entire analytical method must be validated according to established guidelines.[26][27][28] Key parameters include:
 - Accuracy & Precision: Assessed using CRMs and spiked samples.
 - Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
 - Linearity & Range: The concentration range over which the method is accurate and precise.
 - Specificity: The ability to measure the analyte of interest without interference from other matrix components.

Section 4: Data Interpretation and Presentation

The final step is to process the raw concentration data into a clinically meaningful report.

1. Calculations:

- Concentration: The ICP-MS software reports the concentration of each metal in the diluted sample. This is multiplied by the dilution factor (e.g., 10) to get the final concentration in the original urine (typically in $\mu\text{g/L}$).
- Total Excretion: To get the total amount of metal excreted during the provocation period, use the following formula:

- Total Excreted (µg) = Concentration (µg/L) × Total Urine Volume (L)
- Creatinine Correction: Results are often expressed per gram of creatinine (e.g., µg/g Cr) to correct for variations in urine dilution. Creatinine should be measured in both the baseline and post-provocation samples.

2. Example Data Presentation:

The results should be presented in a clear, tabular format that allows for easy comparison between the baseline and post-DMPS excretion.

Analyte	Baseline (Pre-DMPS)	Post-DMPS (6-hr Collection)	Fold Increase
µg/g Creatinine	µg/g Creatinine		
Mercury (Hg)	2.1	45.3	21.6x
Lead (Pb)	1.5	18.2	12.1x
Arsenic (As)	15.8	35.1	2.2x
Total Excreted (µg)	Total Excreted (µg)		
Mercury (Hg)	0.2 (in spot sample)	54.4 (in 1.2 L)	N/A
Lead (Pb)	0.1 (in spot sample)	21.8 (in 1.2 L)	N/A

3. Interpretation:

- A significant increase in the excretion of a heavy metal after DMPS administration, compared to the baseline, is indicative of a mobilizable body burden of that metal.[7][13]
- The magnitude of the increase can help guide further clinical decisions. There are no universally standardized reference ranges for post-provocation tests, so interpretation should be done by a qualified healthcare professional in the context of the patient's history and symptoms.[13]

Conclusion

The combination of a standardized DMPS challenge protocol with a validated, high-sensitivity ICP-MS analytical method provides a powerful tool for assessing heavy metal body burden. Adherence to strict protocols for patient preparation, sample collection, and laboratory quality control is paramount to generating reliable and clinically meaningful data. By carefully managing matrix interferences and verifying accuracy with Certified Reference Materials, researchers and clinicians can have high confidence in the results, enabling a more informed understanding of an individual's exposure to toxic metals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 2. awaremed.com [awaremed.com]
- 3. researchgate.net [researchgate.net]
- 4. Chelation: Heavy Metal Detoxification - Watson Wellness [watsonwellness.org]
- 5. Chelation in Metal Intoxication | MDPI [mdpi.com]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lisaganay.com [lisaganay.com]
- 8. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
- 9. infinitalab.com [infinitalab.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lab.parkview.com [lab.parkview.com]
- 15. Heavy Metals Panel, Urine - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 16. biomedres.us [biomedres.us]
- 17. www.cdc.gov [www.cdc.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. cdc.gov [cdc.gov]
- 20. icpms.cz [icpms.cz]
- 21. Determination of trace elements in human urine by ICP-MS using sodium chloride as a matrix-matching component in calibration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. tsapps.nist.gov [tsapps.nist.gov]
- 25. tsapps.nist.gov [tsapps.nist.gov]
- 26. Analytical Considerations in the Clinical Laboratory Assessment of Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Aspects of bioanalytical method validation for the quantitative determination of trace elements (2011) | Keith E. Levine | 15 Citations [scispace.com]
- To cite this document: BenchChem. [Application Note: Measuring Heavy Metal Excretion Following a DMPS Challenge Using ICP-MS]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010678#using-icp-ms-to-measure-heavy-metal-excretion-after-dmps-administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com